Sphingosine

Lipid metabolism Enzyme inhibition Hepatocyte biology

Sphingosine (D-erythro-sphingosine; CAS 2733-29-1) is the canonical C18 sphingoid base with an essential Δ4-trans double bond, serving as the metabolic backbone for complex sphingolipids and a potent bioactive signaling molecule in apoptosis, cell cycle regulation, and protein kinase modulation. Unlike sphinganine or N,N-dimethylsphingosine, only D-erythro-sphingosine activates p32-kinase at low μM concentrations and induces robust apoptosis; the saturated analog DL-erythro-dihydrosphingosine is completely inactive [Local Evidence]. For ceramide synthase assays, D-erythro-sphingosine is the preferred physiological substrate (Km = 0.16 mol%). Buyers must specify verified free-base form and stereochemical purity (D-erythro configuration) to ensure experimental reproducibility across kinase activation, apoptosis induction, and enzymatic studies.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
CAS No. 2733-29-1
Cat. No. B7796514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingosine
CAS2733-29-1
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)N)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18+/m0/s1
InChIKeyWWUZIQQURGPMPG-KRWOKUGFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sphingosine (CAS 2733-29-1): Definitive Procurement Guide for Sphingoid Base Research


Sphingosine (D-erythro-sphingosine; CAS 2733-29-1) is the canonical C18 sphingoid base featuring a characteristic Δ4-trans double bond, serving as the metabolic backbone for complex sphingolipids and a bioactive signaling molecule in apoptosis, cell cycle regulation, and protein kinase modulation [1]. Critically, sphingosine is exclusively a catabolic product of cellular sphingolipid turnover, not a biosynthetic intermediate, which distinguishes its cellular origin and metabolic context from sphinganine [2]. Procurement specifications for sphingosine must prioritize stereochemical purity (D-erythro configuration) and verified free-base form, as these parameters directly govern experimental reproducibility across kinase activation, apoptosis induction, and enzymatic assays.

Why Sphingosine (CAS 2733-29-1) Cannot Be Replaced by Sphinganine or Other Sphingoid Analogs in Critical Assays


Sphingosine analogs such as sphinganine (dihydrosphingosine), N,N-dimethylsphingosine, and phytosphingosine exhibit quantifiably divergent biological activities across multiple assay systems, rendering generic substitution experimentally invalid. The Δ4-trans double bond of sphingosine confers distinct stereoelectronic properties that alter enzyme substrate specificity, protein kinase activation thresholds, and apoptotic potency relative to saturated or N-modified analogs [1]. Crucially, sphingosine and sphinganine demonstrate inverted relative potencies depending on the biological endpoint—sphinganine is more potent in growth inhibition of certain tumor cells, while D-erythro-sphingosine uniquely activates p32-kinase at low micromolar concentrations and exhibits superior apoptotic induction compared to its stereoisomers [2]. Interchanging these compounds without systematic validation introduces confounding variables that compromise data interpretability and cross-study reproducibility.

Sphingosine (CAS 2733-29-1): Head-to-Head Quantitative Differentiation Evidence Against Sphinganine and Sphingoid Analogs


Comparative IC50 for MGAT Inhibition: Sphingosine (9 mol%) vs. Sphinganine (5.5 mol%) vs. Phytosphingosine (5 mol%)

In a direct comparative study of monoacylglycerol acyltransferase (MGAT) inhibition in Triton X-100 mixed micelles, sphingosine exhibited an IC50 of 9 mol%, while sphinganine showed stronger inhibition with an IC50 of 5.5 mol%, and phytosphingosine displayed an IC50 of 5 mol% [1]. All three sphingoid bases demonstrated competitive inhibition with respect to anionic phospholipids, confirming that the free amino group and long-chain hydrocarbon are required for activity, yet the degree of unsaturation and hydroxylation modulates inhibitory potency [1].

Lipid metabolism Enzyme inhibition Hepatocyte biology

Growth Inhibition in Human Breast Epithelial Cells: Sphinganine (IC50 4 μM) More Potent than Sphingosine (IC50 6.4 μM)

In transformed tumorigenic Type I human breast epithelial cells (HBEC), direct head-to-head comparison revealed that sphinganine inhibited growth and induced apoptosis more potently than sphingosine, with IC50 values of 4 μM and 6.4 μM, respectively [1]. Both compounds at high concentrations (8–10 μM) arrested the cell cycle at G2/M phase, while lower concentrations (0.05–0.5 μM) induced differentiation without growth inhibition [1]. Notably, normal differentiated Type II HBEC were less sensitive to both sphingoid bases than stem-like Type I or transformed cells, indicating cell-type selectivity in the growth-inhibitory response.

Cancer biology Apoptosis Chemoprevention

Stereospecific Apoptosis Induction: D-erythro-Sphingosine Active; DL-erythro-Dihydrosphingosine Completely Inactive

In a direct comparative study across three solid tumor cell lines, D-erythro-sphingosine exhibited the strongest apoptosis induction and MAPK inhibition among tested stereoisomers, while DL-erythro-dihydrosphingosine (the saturated analog) was totally inactive [1]. L-threo-sphingosine showed partial activity, demonstrating that both the Δ4 double bond and the D-erythro stereochemistry are essential for maximal apoptotic efficacy [1]. This stereospecificity underscores that the saturated analog cannot functionally substitute for sphingosine in apoptosis assays.

Apoptosis signaling MAPK pathway Stereochemistry

Sphingosine-Activated Protein Kinase Specificity: D-erythro-Sphingosine Activates p32-Kinase at 2.5–20 μM; Dihydrosphingosines Show Reduced Preference

In Jurkat T cell cytosol, D-erythro-sphingosine activated a p32-sphingosine-activated protein kinase with initial activation observed at 2.5 μM and peak activity at 10–20 μM [1]. This kinase demonstrated modest specificity for D-erythro-sphingosine over other sphingosine stereoisomers and a clear preference for sphingosines over dihydrosphingosines [1]. A distinct p18 substrate required higher sphingosine concentrations (20–100 μM) and showed significant preference for erythro isomers of both sphingosine and dihydrosphingosine over threo isomers [1].

Signal transduction Protein kinase activation Sphingolipid signaling

Ceramide Synthase Substrate Specificity: D-erythro-Sphingosine (Km 0.16 mol%) vs. D-erythro-Dihydrosphingosine (Poor Substrate)

Substrate specificity studies with rat brain ceramidase reverse activity (ceramide synthase) demonstrated highest activity with D-erythro-sphingosine (Km = 0.16 mol%, Vmax = 0.3 μmol/min/mg), whereas D-erythro-dihydrosphingosine and the three unnatural sphingosine stereoisomers were poor substrates [1]. In a separate bovine liver ceramide synthase preparation, sphingosine exhibited a Km of 171 μM and Vmax of 11.3 nmol/min/mg protein toward stearoyl-CoA [2]. This stereochemical and double-bond specificity establishes that sphinganine cannot efficiently replace sphingosine as a ceramide synthase substrate.

Sphingolipid biosynthesis Enzyme kinetics Ceramide metabolism

Comparative PKC Inhibitory Potency: N,N-Dimethylsphingosine Stronger than Sphingosine; TMS Strongest

In studies of human neutrophil function, the PKC-inhibitory effect of N,N-dimethylsphingosine (DMS) is stronger than that of sphingosine (SPN), and the synthetic analog N,N,N-trimethylsphingosine (TMS) is even stronger [1]. At 10–20 μM, SPN, DMS, and TMS showed equal inhibition of PMA-dependent superoxide production and O2− consumption in neutrophils; however, SPN and DMS at 10–20 μM caused obvious morphological changes in endothelial cells, whereas TMS did not [1]. Additionally, TMS was considerably less cytotoxic to neutrophils under identical experimental conditions and exhibits greater metabolic stability than SPN, which undergoes rapid conversion to various sphingolipid compounds [1].

Protein kinase C inhibition Neutrophil biology Inflammation

Sphingosine (CAS 2733-29-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Apoptosis Signaling Studies Requiring Physiological Sphingoid Base Specificity

Sphingosine (D-erythro-sphingosine, CAS 2733-29-1) is the mandatory compound for apoptosis signaling research where stereochemical fidelity and the Δ4 double bond are essential. The saturated analog DL-erythro-dihydrosphingosine is completely inactive in apoptosis induction [1], and L-threo-sphingosine exhibits only partial activity [1]. Investigators studying sphingosine-activated protein kinases should also use D-erythro-sphingosine, as it activates p32-kinase at 2.5–20 μM with preference over dihydrosphingosines [2].

Ceramide Synthase Enzymatic Assays and Sphingolipid Biosynthesis Studies

For ceramide synthase substrate characterization or enzymatic ceramide synthesis, D-erythro-sphingosine is the preferred physiological substrate (Km = 0.16 mol% in rat brain enzyme preparations) [1]. D-erythro-dihydrosphingosine and unnatural sphingosine stereoisomers are poor substrates and should not be substituted [1]. Bovine liver ceramide synthase preparations confirm sphingosine as the appropriate substrate with Km = 171 μM and Vmax = 11.3 nmol/min/mg protein [2].

MGAT Inhibition Studies in Glycerolipid Metabolism

Sphingosine demonstrates MGAT inhibition with IC50 = 9 mol% in Triton X-100 mixed micelles [1]. Researchers should note that sphinganine (IC50 = 5.5 mol%) and phytosphingosine (IC50 = 5 mol%) exhibit stronger inhibition [1]; therefore, sphingosine selection is appropriate for studies requiring moderate MGAT inhibition or when comparing relative potencies across the sphingoid base family. Cross-study comparisons must account for this 1.6- to 1.8-fold potency differential.

Human Breast Epithelial Cell Growth Inhibition and Chemoprevention Research

In transformed tumorigenic Type I HBEC, sphingosine inhibits growth with IC50 = 6.4 μM [1]. For studies requiring maximal growth inhibition in this cellular model, sphinganine (IC50 = 4 μM) may be preferred [1]. However, sphingosine remains the appropriate reference compound for comparative studies examining the role of the Δ4 double bond in tumor cell cytotoxicity. Both compounds arrest cell cycle at G2/M at 8–10 μM and induce differentiation at 0.05–0.5 μM [1].

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